4-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
This compound features a benzofuran core substituted at position 2 with a 4-methoxybenzoyl group and at position 3 with a methyl group. The 6-position of the benzofuran is functionalized with a benzamide moiety bearing a bromine atom at the para position of the benzene ring. Such substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological activity, particularly in targeting enzymes or receptors where aromatic stacking or halogen bonding plays a role .
Properties
IUPAC Name |
4-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-20-12-9-18(26-24(28)16-3-7-17(25)8-4-16)13-21(20)30-23(14)22(27)15-5-10-19(29-2)11-6-15/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRGVVRQIXYBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a bromine atom, a methoxybenzoyl group, and a benzofuran ring. Its molecular formula is , and it has a molecular weight of approximately 464.31 g/mol. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 464.31 g/mol |
| Molecular Formula | C24H18BrNO4 |
| LogP | 5.7937 |
| Polar Surface Area | 52.866 Ų |
Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive properties. A study demonstrated that related benzofuran derivatives showed potent antinociceptive effects in various models of pain, suggesting that this class of compounds may be effective in pain management .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives were reported to exhibit cytotoxic activity against A-431 and Jurkat cell lines, with IC50 values lower than those of standard chemotherapy agents .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in signaling pathways related to pain and cancer progression. For example, it is hypothesized that the compound may inhibit kinase activity, which is crucial for various cellular processes .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antinociception : A derivative demonstrated dose-dependent antinociceptive effects in mice models, showing up to 100-fold potency compared to traditional analgesics like aspirin .
- Anticancer Evaluation : Another study highlighted the effectiveness of benzofuran-based compounds against multiple cancer cell lines, suggesting their potential as novel anticancer agents .
- Mechanistic Insights : Molecular dynamics simulations have been used to elucidate the binding interactions between these compounds and their biological targets, providing insights into their efficacy and optimizing their design for enhanced activity .
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide" and related compounds:
Compound Identification
- Name: While the query specifies "this compound" , search results also mention "2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide" .
- Molecular Formula: C24H18BrNO4 .
- Molecular Weight: 464.31 .
- CAS Number: 929452-59-5 .
Chemical Properties (for 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide)
- Hydrogen bond acceptors: 6 .
- Hydrogen bond donors: 1 .
- logP: 5.7937 .
- logD: 5.7935 .
- Polar surface area: 52.866 .
Potential Applications and Research Context
- Benzofuran Derivatives: Research has been conducted on benzofuran derivatives for their antiproliferative activity .
- Antiproliferative Activity: Studies explore the impact of different substituents on the benzoyl moiety regarding antiproliferative activity . For example, the number and position of methoxy groups .
- Methoxy Group Importance: The presence of a methoxy group at the 6-position of the 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan molecular skeleton is essential for potent antiproliferative activity .
- Methyl Group Influence: The methyl group at the C-3 position of the benzofuran nucleus also influences antiproliferative activity .
- Drug Analogs: (2-Methylaminopropyl)benzofuran (MAPB) is listed as another name for a drug analog .
Comparison with Similar Compounds
4-Bromo-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-yl]Benzamide
- Structural Difference : The 4-methoxybenzoyl group in the target compound is replaced with a 4-chlorobenzoyl group.
- Chloro-substituted derivatives often exhibit increased metabolic stability but reduced solubility in polar solvents compared to methoxy analogs .
N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-6-yl]-2,2-Dimethylpropanamide
- Structural Difference : The bromobenzamide group is replaced with a branched aliphatic amide (2,2-dimethylpropanamide).
- Impact: The absence of the brominated aromatic ring reduces molecular weight and may enhance solubility in nonpolar solvents.
Boronic Acid-Containing Benzofuran Derivatives
- Example : (4-((N-(5-Cyclopropyl-2-(4-Fluorophenyl)-3-(Methylcarbamoyl)Benzofuran-6-yl)Methylsulfonamido)Methyl)-3-(Trifluoromethyl)Phenyl)Boronic Acid .
- Structural Differences : Incorporation of a boronic acid group and fluorophenyl substituents.
- Impact :
- Boronic acids enhance binding to serine proteases (e.g., proteasome inhibitors) via covalent interactions, a feature absent in the target compound.
- Fluorine atoms improve metabolic stability and membrane permeability, offering advantages over the bromine-methoxy combination in certain therapeutic contexts .
Trifluoropropan-Substituted Bromobenzamides
Heterocyclic Bromobenzamide Derivatives
- Example : 4-Bromo-N-(4-Oxo-2-Phenyl-4H-Chromen-6-yl)Benzamide .
- Structural Differences: A chromenone system replaces the benzofuran core.
- Impact: The chromenone’s conjugated ketone group introduces hydrogen-bonding capability, which may improve binding affinity to kinases or estrogen receptors compared to the benzofuran’s ether linkage. The bromobenzamide moiety remains conserved, suggesting shared pharmacological profiles in targeting bromodomain-containing proteins .
Substituent Effects on Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
